molecular formula C12H8ClN2NaO2 B12508858 Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate

Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate

Cat. No.: B12508858
M. Wt: 270.64 g/mol
InChI Key: BVKBBIDFVRFXOL-UHFFFAOYSA-M
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Description

Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate is a chemical compound that belongs to the class of aromatic heterocycles It features a pyrimidine ring substituted with a 4-chlorophenyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Formation of the Acetate Moiety: The acetate group can be introduced by reacting the intermediate with sodium acetate in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium acetate in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(pyrimidin-2-yl)acetate
  • Sodium 2-(4-phenylpyrimidin-2-yl)acetate
  • Sodium 2-(4-(4-fluorophenyl)pyrimidin-2-yl)acetate

Uniqueness

Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate, a pyrimidine derivative, has garnered significant interest due to its diverse biological activities. This article explores its anti-inflammatory, antibacterial, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring substituted with a 4-chlorophenyl group and an acetate moiety. The synthesis typically involves reactions that incorporate chlorinated phenyl groups into pyrimidine frameworks, enhancing the compound's biological activity due to the electron-withdrawing nature of the chlorine atom.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Inhibition of COX Enzymes

The compound exhibited significant inhibition of COX-1 and COX-2 enzymes, as demonstrated in a screening assay. The half-maximal inhibitory concentration (IC50) values for various derivatives were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12
Celecoxib (Control)0.04 ± 0.010.04 ± 0.01

These results indicate that while this compound is less potent than celecoxib, it still demonstrates promising anti-inflammatory properties .

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against various Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.

MIC Values Against Bacterial Strains

Bacterial StrainMIC (μM)
Staphylococcus aureus8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29

The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation.

Cytotoxicity Assay Results

In a study evaluating its cytotoxic effects on cancer cell lines, the following IC50 values were observed:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)25.5
A549 (Lung Cancer)30.7

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics .

Properties

Molecular Formula

C12H8ClN2NaO2

Molecular Weight

270.64 g/mol

IUPAC Name

sodium;2-[4-(4-chlorophenyl)pyrimidin-2-yl]acetate

InChI

InChI=1S/C12H9ClN2O2.Na/c13-9-3-1-8(2-4-9)10-5-6-14-11(15-10)7-12(16)17;/h1-6H,7H2,(H,16,17);/q;+1/p-1

InChI Key

BVKBBIDFVRFXOL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)CC(=O)[O-])Cl.[Na+]

Origin of Product

United States

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